1-(3-Fluoro-2-methylphenyl)ethan-1-amine
Overview
Description
1-(3-Fluoro-2-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C9H12FN It is characterized by the presence of a fluoro group and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
The synthesis of 1-(3-Fluoro-2-methylphenyl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-fluoro-2-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the desired amine. Industrial production methods often involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity .
Chemical Reactions Analysis
1-(3-Fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Scientific Research Applications
1-(3-Fluoro-2-methylphenyl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Fluoro-2-methylphenyl)ethan-1-amine can be compared with other similar compounds, such as:
1-(4-Fluoro-2-methylphenyl)ethan-1-amine: This compound has the fluoro group in a different position on the phenyl ring, which can lead to variations in its chemical properties and reactivity.
1-(2-Fluoro-3-methylphenyl)ethan-1-amine: The position of the fluoro and methyl groups can influence the compound’s steric and electronic effects, affecting its behavior in chemical reactions.
1-(3-Fluoro-4-methylphenyl)ethan-1-amine: Similar to the other analogs, the position of substituents plays a crucial role in determining the compound’s properties and applications.
Properties
IUPAC Name |
1-(3-fluoro-2-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN/c1-6-8(7(2)11)4-3-5-9(6)10/h3-5,7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWHGEIVGSITLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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